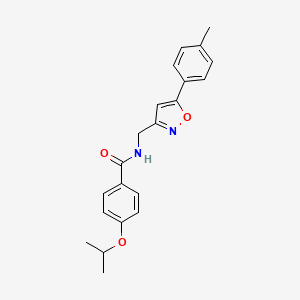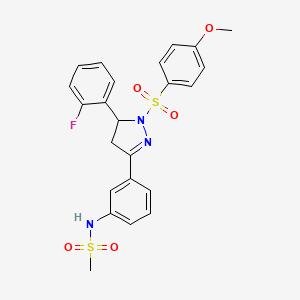
4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
The synthesis of 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions: The p-tolyl group can be introduced via electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound could be explored for its potential therapeutic applications.
Materials Science: The unique structural features of isoxazole derivatives make them suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: The compound can be used as a probe to study various biological processes, given its potential to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. Isoxazole derivatives are known to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can be compared with other isoxazole derivatives, such as:
5-methylisoxazole: Known for its anti-inflammatory properties.
3,5-dimethylisoxazole: Used in the synthesis of various pharmaceuticals.
4-phenylisoxazole: Exhibits anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Propiedades
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)25-19-10-8-17(9-11-19)21(24)22-13-18-12-20(26-23-18)16-6-4-15(3)5-7-16/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGYCBGGMGPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)


![4-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2651511.png)
![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)

![N-(2,4-difluorophenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2651515.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2651516.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2651517.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2651518.png)

![2-(naphthalen-2-yloxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2651521.png)
![2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B2651523.png)
